3-Formyl-4-(propan-2-yloxy)benzoic acid
CAS No.:
Cat. No.: VC13613898
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12O4 |
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Molecular Weight | 208.21 g/mol |
IUPAC Name | 3-formyl-4-propan-2-yloxybenzoic acid |
Standard InChI | InChI=1S/C11H12O4/c1-7(2)15-10-4-3-8(11(13)14)5-9(10)6-12/h3-7H,1-2H3,(H,13,14) |
Standard InChI Key | PEULTQMQZORNLA-UHFFFAOYSA-N |
SMILES | CC(C)OC1=C(C=C(C=C1)C(=O)O)C=O |
Canonical SMILES | CC(C)OC1=C(C=C(C=C1)C(=O)O)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with:
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A formyl group (-CHO) at position 3, which introduces electrophilic reactivity.
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An isopropoxy group (-OCH(CH)) at position 4, contributing steric bulk and modulating electronic effects.
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A carboxylic acid (-COOH) at position 1, enabling hydrogen bonding and salt formation .
The IUPAC name, 3-formyl-4-propan-2-yloxybenzoic acid, reflects this substitution pattern. The SMILES notation and InChIKey PEULTQMQZORNLA-UHFFFAOYSA-N
uniquely define its connectivity and stereochemistry .
Computed Physicochemical Properties
Key properties derived from computational models include:
Property | Value | Relevance |
---|---|---|
XLogP3 | 1.7 | Indicates moderate lipophilicity |
Topological PSA | 63.6 Ų | Reflects hydrogen-bonding capacity |
Rotatable Bonds | 4 | Suggests conformational flexibility |
Hydrogen Bond Donors | 1 | Limited to the carboxylic acid group |
Hydrogen Bond Acceptors | 4 | Includes carbonyl and ether oxygens |
These properties influence solubility, permeability, and interaction with biological targets, making the compound suitable for drug discovery .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis typically involves sequential functionalization of the benzoic acid scaffold:
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Introduction of the Isopropoxy Group:
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Alkylation of 4-hydroxybenzoic acid with isopropyl bromide under basic conditions (e.g., KCO in DMF).
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Formylation at Position 3:
A representative reaction sequence is:
Optimization Challenges
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Regioselectivity: Competing substitution at adjacent positions necessitates careful control of reaction conditions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) is often required to isolate the product from byproducts .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s bifunctional reactivity makes it a precursor for:
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Anticancer Agents: Hybrid molecules incorporating formyl and carboxylate motifs show cytotoxicity in cell assays.
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Antibacterial Derivatives: Schiff bases derived from this scaffold exhibit moderate activity against S. aureus .
Material Science
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